Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride
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Overview
Description
Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride is a compound widely used in the field of organic chemistry, particularly in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during chemical reactions. This compound is often utilized as a building block in the synthesis of peptides and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride typically involves the reaction of Fmoc-protected amino acids with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
Hydrochloric Acid: Used to convert the free base into its hydrochloride salt.
Sodium Hydroxide: Used for the hydrolysis of the ester group.
Major Products Formed
Fmoc-Protected Amines: Formed after the removal of the Fmoc group.
Carboxylic Acids: Formed after the hydrolysis of the ester group.
Scientific Research Applications
Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride is extensively used in scientific research, particularly in the following areas:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and peptide nucleic acids (PNAs).
Medicinal Chemistry: Used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for various biological studies.
Material Science: Employed in the synthesis of peptide-based materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride primarily involves the protection and deprotection of amine groups. The Fmoc group protects the amine group during chemical reactions, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amine can participate in further chemical reactions, such as peptide bond formation . The ester group can also be hydrolyzed to yield carboxylic acids, which can be used in various coupling reactions .
Comparison with Similar Compounds
Similar Compounds
N-[(9-Fluorenylmethoxycarbonyl)amino]ethyl Glycine Tert-Butyl Ester Hydrochloride: Similar in structure and used for similar applications in peptide synthesis.
Fmoc-2-(2-Aminoethoxy)ethylamine Hydrochloride: Another Fmoc-protected compound used in peptide synthesis.
Uniqueness
Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride is unique due to its specific combination of an Fmoc-protected amine and an ester group. This dual functionality allows for versatile applications in peptide synthesis and other chemical reactions, making it a valuable tool in organic chemistry .
Properties
Molecular Formula |
C21H25ClN2O4 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
ethyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride |
InChI |
InChI=1S/C21H24N2O4.ClH/c1-2-26-20(24)13-22-11-12-23-21(25)27-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19;/h3-10,19,22H,2,11-14H2,1H3,(H,23,25);1H |
InChI Key |
ACRYFZPKXSNRIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
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